molecular formula CH3I B3066693 Iodomethane-d2 CAS No. 865-43-0

Iodomethane-d2

Cat. No.: B3066693
CAS No.: 865-43-0
M. Wt: 143.951 g/mol
InChI Key: INQOMBQAUSQDDS-DICFDUPASA-N
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Description

Iodomethane-d2, also known as deuterated iodomethane, is a chemical compound with the molecular formula CHD2I. It is a deuterated form of iodomethane, where two hydrogen atoms are replaced by deuterium atoms. This compound is a colorless, volatile liquid with a pungent odor and is used extensively in scientific research due to its unique properties.

Properties

IUPAC Name

dideuterio(iodo)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3I/c1-2/h1H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQOMBQAUSQDDS-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480329
Record name Iodomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.951 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-43-0
Record name Iodomethane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 865-43-0
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethane-d2 can be synthesized through several methods. One common method involves the reaction of deuterated methanol (CD3OD) with iodine and red phosphorus. The reaction proceeds as follows: [ 5CD_3OD + P + 2.5I_2 \rightarrow 5CD_3I + H_3PO_4 + H_2O ] This reaction is exothermic and typically carried out under controlled conditions to ensure safety and maximize yield .

Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The use of deuterated methanol as a starting material is crucial for the production of this compound.

Chemical Reactions Analysis

Types of Reactions: Iodomethane-d2 undergoes various chemical reactions, including:

    Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (SN2).

    Oxidation and Reduction Reactions: While this compound is primarily used in substitution reactions, it can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Phenoxide ions, carboxylate ions, thiocyanate ions.

    Conditions: Typically, these reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at room temperature or slightly elevated temperatures.

Major Products:

    Methylated Phenols: Formed from the reaction with phenoxide ions.

    Methylated Carboxylic Acids: Formed from the reaction with carboxylate ions.

    Methyl Thiocyanate: Formed from the reaction with thiocyanate ions.

Scientific Research Applications

Iodomethane-d2 has a wide range of applications in scientific research:

    Chemistry: It is used as a methylating agent in organic synthesis.

    Biology: this compound is used in studies involving metabolic pathways and enzyme mechanisms, where deuterium labeling helps trace the movement of atoms through biological systems.

    Medicine: It is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: this compound is used in the production of deuterated compounds for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of iodomethane-d2 involves its ability to act as a methylating agent. In nucleophilic substitution reactions, the deuterium atoms in this compound do not significantly alter the reaction mechanism compared to non-deuterated iodomethane. the presence of deuterium can influence reaction rates and isotope effects, making it valuable for mechanistic studies .

Comparison with Similar Compounds

    Iodomethane (CH3I): The non-deuterated form of iodomethane. It is widely used as a methylating agent in organic synthesis.

    Diiodomethane (CH2I2): Contains two iodine atoms and is used in different chemical reactions compared to iodomethane.

    Iodoform (CHI3): Contains three iodine atoms and is used as an antiseptic and in organic synthesis.

Uniqueness of Iodomethane-d2: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. The deuterium atoms provide insights into reaction mechanisms and kinetic isotope effects, which are not possible with non-deuterated compounds .

Biological Activity

Iodomethane-d2 (chemical formula: HCD2I\text{HCD}_2\text{I}) is a deuterated form of iodomethane, often utilized in various biological and chemical research applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of deuterium, which enhances its stability and alters its interaction with biological systems compared to non-deuterated iodomethane. The compound is primarily used in organic synthesis and as a labeling agent in tracer studies due to its unique isotopic signature.

Mechanisms of Biological Activity

  • Inhibition of Enzymes :
    This compound has been studied for its ability to act as a suicide inhibitor for certain enzymes, particularly monoamine oxidase B (MAO-B). This inhibition occurs through the formation of a covalent bond during the catalytic cycle, effectively blocking the enzyme's activity. The mechanism involves cleavage of the C-D bond in the propargyl group, leading to irreversible inhibition .
  • Neuroprotective Effects :
    Research indicates that compounds similar to this compound can be utilized to study neurodegenerative diseases. For instance, studies have shown that MAO-B inhibitors can mitigate neuronal loss in conditions such as Alzheimer's disease by preventing the breakdown of neuroprotective neurotransmitters .
  • Antimicrobial Activity :
    This compound exhibits antimicrobial properties, making it useful in studying bacterial interactions and potential therapeutic applications against resistant strains. The compound's efficacy against various pathogens has been documented, although specific data on this compound itself remains limited.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionIrreversible inhibition of MAO-B
NeuroprotectionPotential use in reducing neuronal loss
Antimicrobial PropertiesEfficacy against various bacterial strains

Case Study: Neuroprotective Mechanism

In a study examining the neuroprotective effects of MAO-B inhibitors, this compound was used as a tracer to monitor enzyme activity in vivo. The results indicated that administration of the compound led to reduced levels of reactive oxygen species (ROS) in neuronal cultures, suggesting a protective mechanism against oxidative stress associated with neurodegeneration .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of deuterated compounds similar to this compound. The study found that these compounds exhibited significant inhibitory effects on the growth of resistant bacterial strains, demonstrating their potential as alternative therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodomethane-d2
Reactant of Route 2
Iodomethane-d2

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